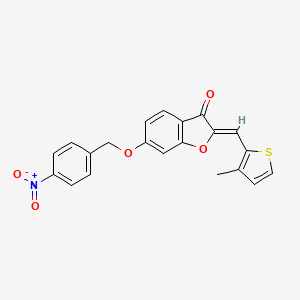

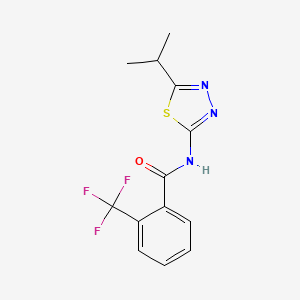

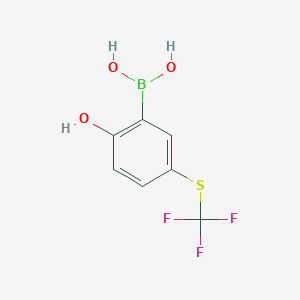

(Z)-2-((3-methylthiophen-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzofuran-3(2H)-one derivatives involves cascade reactions, including thio-Michael-aldol sequences, starting from 2-arylidenebenzofuran-3(2H)-ones and thioacetaldehyde generated in situ. These processes have been utilized to create spirocyclic tetrahydrothiophene derivatives with a benzofuran-3(2H)-one scaffold, displaying high Z' crystal packing in their crystal structures (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often elucidated using single-crystal X-ray diffraction, revealing complex crystal packing arrangements and absolute configurations. The enantioselective synthesis methods provide insight into the stereochemistry of these molecules, highlighting the significance of molecular interactions in determining their structures (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Chemical Reactions and Properties

Benzofuran derivatives exhibit a range of chemical reactions, including nucleophilic substitutions and cyclizations facilitated by their functional groups. For instance, the synthesis of isomeric benzofuran derivatives involves strategic functionalization to target specific enzymatic sites, demonstrating the chemical versatility and reactivity of these compounds (Gao, Wang, Miller, & Zheng, 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Cyclization of Nitroketene S,S-Acetals : A study demonstrated the fast intramolecular cyclization of nitroketene S,S-acetals, leading to the formation of cyclic orthothioesters of isothiochromanones and related compounds, showcasing the potential for synthesizing complex sulfur-containing heterocycles (Coustard, 2001).

- Synthesis of Nitromethylenetetrahydrothiophene : Alpha-nitro ketone intermediates were used in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene, highlighting the versatility of nitro compounds in synthesizing nicotinic receptor probes (Zhang, Tomizawa, & Casida, 2004).

- Microporous Anionic Metal-Organic Frameworks : Research on a unique microporous anionic metal-organic framework revealed its potential applications in lanthanide(iii) post-functionalization, sensors, and selective adsorption of dyes, indicating the role of nitrobenzyl groups in functional materials (Guo et al., 2017).

Material Science and Catalysis

- Selective Oxidation on Zeolites : A study demonstrated the use of dehydroxylated ZSM-5 type zeolites for selective oxidation of aromatic compounds into phenols and diphenols using nitrous oxide, suggesting applications in catalysis and material science (Kustov et al., 2000).

Molecular Electronics

- Molecular Electronic Device : A molecule containing a nitroamine redox center exhibited negative differential resistance and a significant on-off peak-to-valley ratio in electronic devices, underlining the potential of nitrobenzyl derivatives in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Propriétés

IUPAC Name |

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(4-nitrophenyl)methoxy]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5S/c1-13-8-9-28-20(13)11-19-21(23)17-7-6-16(10-18(17)27-19)26-12-14-2-4-15(5-3-14)22(24)25/h2-11H,12H2,1H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCNNTMCZHVRFT-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((3-methylthiophen-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)

![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2494160.png)

![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)